molecular formula C4H7ClO3 B12666746 2-Hydroxyethyl chloroacetate CAS No. 35280-53-6

2-Hydroxyethyl chloroacetate

Cat. No.: B12666746
CAS No.: 35280-53-6
M. Wt: 138.55 g/mol
InChI Key: JUHXSFLHDUCNCZ-UHFFFAOYSA-N
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Description

2-Hydroxyethyl chloroacetate is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a hydroxyl group and a chloroacetate group in its structure .

Preparation Methods

2-Hydroxyethyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with chloroacetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is purified through distillation .

Industrial production methods often involve the use of ethyl chloroacetate and ethylene glycol. The reaction is carried out in a reactor with controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Hydroxyethyl chloroacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce an aldehyde or ketone .

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl chloroacetate involves its reactivity with nucleophiles and electrophiles. The chloro group is highly reactive and can undergo nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions . These properties make it a versatile compound in various chemical processes.

Comparison with Similar Compounds

2-Hydroxyethyl chloroacetate can be compared with similar compounds such as ethyl chloroacetate and methyl chloroacetate. While all these compounds contain a chloroacetate group, this compound is unique due to the presence of a hydroxyl group, which enhances its reactivity and versatility in chemical reactions .

Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2-hydroxyethyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c5-3-4(7)8-2-1-6/h6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXSFLHDUCNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188766
Record name 2-Hydroxyethyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35280-53-6
Record name Acetic acid, 2-chloro-, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35280-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl chloroacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188766
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Record name 2-hydroxyethyl chloroacetate
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Record name 2-HYDROXYETHYL CHLOROACETATE
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